REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([CH2:10][CH2:11][C:12]#[C:13][Si:14]([CH3:17])([CH3:16])[CH3:15])=[N+]=[N-]>C(OCC)C>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:13]#[C:12][CH2:11][CH2:10][NH2:7] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC#C[Si](C)(C)C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
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Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for two hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water and sodium hydroxide (10% in water)
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Type
|
EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CCCN)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.349 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |